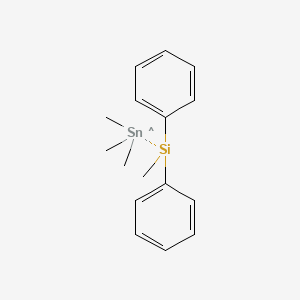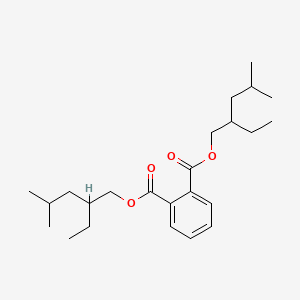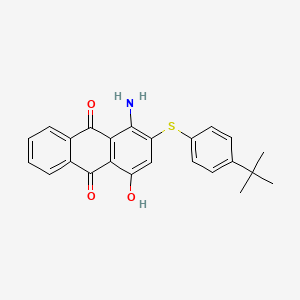
ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone derivatives typically involves multiple steps, including the introduction of amino, thio, and hydroxy groups. One common method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process allows for efficient and controllable synthesis, achieving high yields under optimized conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale continuous-flow reactors to ensure consistent quality and high yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are carefully controlled to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions: Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Chemistry: Anthraquinone derivatives are widely used as intermediates in the synthesis of dyes and pigments. Their ability to undergo various chemical transformations makes them valuable building blocks in organic synthesis .
Biology and Medicine: In medicinal chemistry, anthraquinone derivatives have shown promise as anticancer agents. They inhibit cancer progression by targeting essential cellular proteins such as kinases and topoisomerases .
Industry: Anthraquinone derivatives are used in the production of high-performance dyes and pigments, which are essential in textiles, plastics, and coatings. Their stability and colorfastness make them ideal for industrial applications .
Wirkmechanismus
The mechanism of action of anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-aminoanthraquinone
- 1,5-diaminoanthraquinone
- 2-aminoanthraquinone
Comparison: Compared to other anthraquinone derivatives, anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- exhibits unique properties due to the presence of the tert-butylphenylthio group. This group enhances the compound’s lipophilicity and may improve its ability to penetrate cell membranes, making it a potentially more effective anticancer agent .
Eigenschaften
CAS-Nummer |
31571-94-5 |
|---|---|
Molekularformel |
C24H21NO3S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-amino-2-(4-tert-butylphenyl)sulfanyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3S/c1-24(2,3)13-8-10-14(11-9-13)29-18-12-17(26)19-20(21(18)25)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,26H,25H2,1-3H3 |
InChI-Schlüssel |
FFARFOCDTANISC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


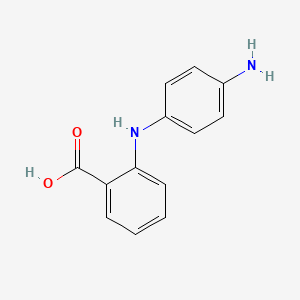
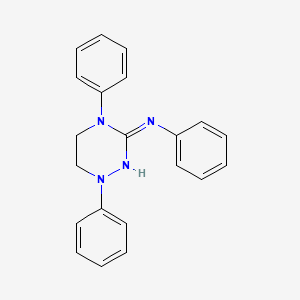
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
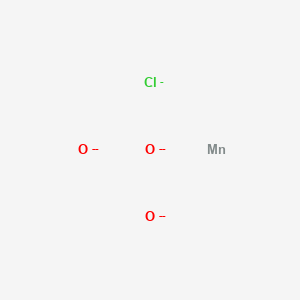
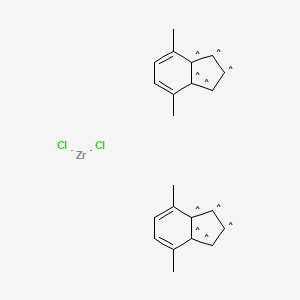
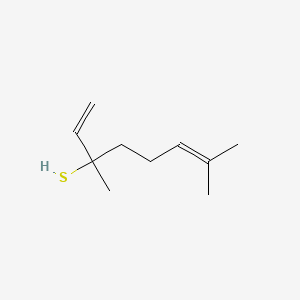
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
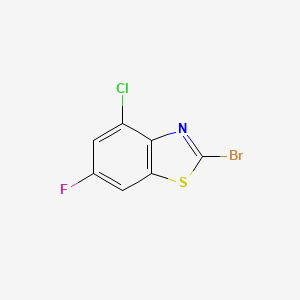
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
